tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is an organic compound that belongs to the class of isoindoles. This compound is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and a dihydroisoindole core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the reaction of 4-chloromethyl benzoic acid with tert-butyl alcohol in the presence of a catalyst. One common method involves the use of thionyl chloride to convert 4-chloromethyl benzoic acid to its corresponding acid chloride, which is then reacted with tert-butyl alcohol to form the ester . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of automated systems and continuous flow reactors can help in scaling up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification and hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Esterification and hydrolysis: Acidic or basic conditions can be employed, with catalysts such as sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted isoindoles, carboxylic acids, alcohols, and various esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The tert-butyl ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(chloromethyl)benzoate: Similar in structure but lacks the isoindole core.
4-tert-Butylbenzyl chloride: Contains a similar chloromethyl group but differs in the overall structure and functional groups.
Uniqueness
Tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its combination of the isoindole core with the tert-butyl ester and chloromethyl groups. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
tert-butyl 4-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h4-6H,7-9H2,1-3H3 |
InChI Key |
LVUUWBCFLMNKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.